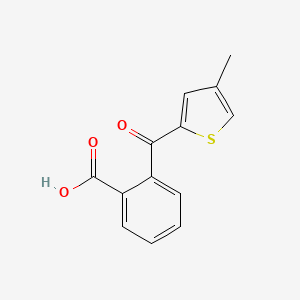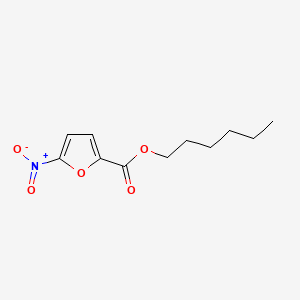![molecular formula C11H9ClN2O4 B12042981 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 62749-09-1](/img/structure/B12042981.png)
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 3-chlorophenyl group attached to a carbamoyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
The synthesis of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of 3-chlorophenyl isocyanate with pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of novel biologically active molecules.
Pharmacology: The compound’s unique structure allows it to interact with specific molecular targets, making it a candidate for drug development and therapeutic applications.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,3-dione: This compound has a similar pyrrolidine ring structure but differs in the position of the carbonyl groups.
Pyrrolidine-2-one: Another related compound with a single carbonyl group, used in various medicinal chemistry applications.
Pyrrolizines: These compounds have a fused pyrrolidine ring system and are studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, pharmacology, and industrial applications. Further research into its properties and mechanisms of action will continue to uncover new possibilities for its use in science and industry.
特性
CAS番号 |
62749-09-1 |
|---|---|
分子式 |
C11H9ClN2O4 |
分子量 |
268.65 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9ClN2O4/c12-7-2-1-3-8(6-7)13-11(17)18-14-9(15)4-5-10(14)16/h1-3,6H,4-5H2,(H,13,17) |
InChIキー |
DDDHXJIPUMFAIZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
![3-[(Z)-heptadec-10-enyl]benzene-1,2-diol](/img/structure/B12042942.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide](/img/structure/B12042956.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)
![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)
![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)
